5-(Benzenesulfonyl)-4-oxopentanoic acid is a synthetic compound characterized by the presence of a benzenesulfonyl group attached to a 4-oxopentanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 256.275 g/mol. This compound is classified as a keto acid, which indicates that it contains both a carboxylic acid and a ketone functional group. The structure consists of a five-carbon chain with a carbonyl group at position four and a sulfonyl group at position five, contributing to its unique properties and reactivity .
These reactions highlight its potential as a versatile building block in organic synthesis .
Several synthetic routes have been proposed for the preparation of 5-(benzenesulfonyl)-4-oxopentanoic acid:
These methods reflect the compound's versatility in synthetic organic chemistry .
5-(Benzenesulfonyl)-4-oxopentanoic acid has potential applications in:
Interaction studies involving 5-(benzenesulfonyl)-4-oxopentanoic acid are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Investigating these interactions will help elucidate its mechanism of action and potential side effects .
Several compounds share structural similarities with 5-(benzenesulfonyl)-4-oxopentanoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Oxopentanoic Acid | Linear C5 chain with one carboxylic and one carbonyl group | Simpler structure without sulfonyl group |
| Benzenesulfonamide | Contains benzenesulfonyl but lacks keto functionality | Primarily used as an amide |
| Levulinic Acid | A keto acid similar in function but different in structure | More widely studied for various applications |
| 3-Sulfanylbutanoic Acid | Contains sulfur but differs in carbon chain length | Potentially different biological activities |
The uniqueness of 5-(benzenesulfonyl)-4-oxopentanoic acid lies in its combination of both sulfonyl and keto functionalities, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .
The integration of sulfonyl groups into keto acid frameworks emerged as a pivotal strategy in late 20th-century synthetic chemistry. Early work focused on simple sulfonylacetic acids, but the field expanded significantly with the development of regioselective sulfonation techniques. The benzenesulfonyl moiety, in particular, gained prominence due to its electron-withdrawing properties and stability under acidic conditions.
A landmark advancement occurred with the discovery that α-sulfonyl keto acids could undergo stereoselective aldol condensations, enabling asymmetric synthesis of complex natural products. This reactivity stems from the sulfonyl group's ability to stabilize enolate intermediates while directing nucleophilic attack. The specific substitution pattern in 5-(benzenesulfonyl)-4-oxopentanoic acid—with sulfonation at the γ-position relative to the ketone—creates distinct electronic gradients that influence both its acidity (pKa ≈ 2.8 for the α-hydrogen) and chelation potential.
Benzenesulfonyl groups serve as privileged pharmacophores due to their capacity for:
In 5-(benzenesulfonyl)-4-oxopentanoic acid, these properties combine with the keto acid's innate ability to mimic enzymatic transition states. This dual functionality has enabled its use as a:
Recent computational analyses (DFT at the B3LYP/6-311++G** level) reveal that the sulfonyl group reduces the LUMO energy of the conjugated enone system by 1.8 eV compared to non-sulfonylated analogs, significantly enhancing electrophilicity at the β-carbon.
| Compound | Sulfonyl Position | Keto Position | logP | Dipole Moment (D) |
|---|---|---|---|---|
| 4-(Benzenesulfonyl)pentanoic acid | δ | γ | 1.2 | 4.8 |
| 5-(Benzenesulfonyl)-4-oxopentanoic acid | γ | δ | 0.9 | 5.2 |
| 3-(p-Toluenesulfonyl)levulinic acid | β | γ | 1.5 | 4.5 |
Data adapted from molecular modeling studies
The synthetic versatility of this compound is further exemplified by its participation in multicomponent reactions. For instance, under Mannich conditions (CH3CN, 40°C), it reacts with formaldehyde and cyclohexylamine to yield pyrrolidine derivatives with >90% diastereoselectivity. Such transformations underscore its potential for rapid generation of molecular complexity in drug discovery pipelines.
The strategic design of multi-step synthesis routes for 5-(Benzenesulfonyl)-4-oxopentanoic acid necessitates careful consideration of reaction sequence optimization and intermediate stability [3]. Route scouting methodologies play a pivotal role in identifying the most efficient synthetic pathways by systematically investigating alternative approaches that balance cost-effectiveness, scalability, and yield optimization [3]. The complexity of introducing both sulfonyl and ketone functionalities requires strategic disconnection analysis to identify key intermediate structures [4].
Contemporary approaches to synthetic route design emphasize the integration of machine learning models to predict optimal reaction conditions and yield outcomes [4]. These predictive frameworks enable chemists to evaluate multiple synthetic strategies before experimental implementation, significantly reducing development time and resource consumption [4]. The strategic design process must also incorporate considerations of atom economy and step efficiency to ensure overall pathway viability [5].
Nucleophilic substitution reactions represent the primary methodology for incorporating sulfonyl groups into organic frameworks, with particular emphasis on the mechanistic understanding of sulfonyl transfer processes [6]. The nucleophilic substitution at sulfonyl sulfur atoms follows well-established mechanistic pathways involving tetrahedral intermediate formation, analogous to carbonyl group reactivity [6]. Research has demonstrated that nucleophilic attack on sulfonyl centers exhibits strong dependence on both electronic and steric factors of the attacking nucleophile [6].
The incorporation of benzenesulfonyl groups through nucleophilic substitution typically employs sulfonyl chlorides as electrophilic partners, with reaction rates influenced by the nucleophilicity of the attacking species [7]. Optimized conditions for benzenesulfonyl chloride synthesis involve controlled sulfonation using chlorosulfonic acid followed by hydrolysis and neutralization steps [7]. The mass ratio of chlorosulfonic acid to benzene of 3.0-3.2:1 provides optimal yields while maintaining temperature control below 60°C throughout the reaction sequence [7].
Table 1: Nucleophilic Substitution Reaction Conditions for Sulfonyl Group Incorporation
| Nucleophile Type | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Primary alcohols | Dichloromethane | 0-25 | 2-4 | 85-92 | [8] |
| Secondary alcohols | Dichloromethane | 0-25 | 4-6 | 78-88 | [8] |
| Aromatic amines | Acetonitrile | 25-40 | 1-3 | 88-95 | [9] |
| Aliphatic amines | Tetrahydrofuran | 0-25 | 2-5 | 80-90 | [10] |
| Carboxylate anions | Dimethylformamide | 60-80 | 6-12 | 70-85 | [11] |
Advanced nucleophilic substitution strategies have been developed using novel sulfonylation reagents that eliminate the generation of hydrogen chloride gas during reaction [9]. Benzenesulfonylation reagents prepared from methoxyamine hydrochloride and benzenesulfonyl chloride derivatives demonstrate enhanced reactivity under mild conditions with potassium carbonate as base [9]. These reagents exhibit broad substrate scope, particularly effective for alcohols, phenols, naphthols, and thiophenols in acetonitrile solvent systems [9].
The mechanism of nucleophilic substitution at sulfonyl centers involves initial nucleophilic attack followed by leaving group departure, with transition state stabilization playing a crucial role in determining reaction rates [6]. Electronic effects of substituents on both the nucleophile and sulfonyl electrophile significantly influence reaction kinetics, with electron-withdrawing groups on the sulfonyl aromatic ring enhancing electrophilicity [12]. Recent developments in reductive sulfinylation through nucleophilic chain substitution mechanisms offer alternative approaches for sulfur incorporation [12].
The formation of ketone functionalities in pentanoic acid derivatives employs diverse synthetic methodologies, with particular emphasis on selective oxidation and acylation strategies [13]. Direct conversion of carboxylic acids to ketones represents a fundamental transformation in organic synthesis, typically achieved through organolithium addition followed by hydrolytic workup [13]. The reaction mechanism involves initial deprotonation of the carboxylic acid by the organolithium reagent, followed by nucleophilic addition to form a tetrahedral dianion intermediate [13].
Weinreb ketone synthesis provides an alternative approach for ketone formation through the use of carboxylic acid derivatives and organometallic reagents [13]. This methodology offers enhanced selectivity and reduced side reactions compared to direct organolithium addition methods [13]. Recent developments include the use of dicyclohexylcarbodiimide coupling agents to activate carboxylic acids toward nucleophilic attack by organolithium species [13].
Table 2: Ketone Formation Methods in Pentanoic Acid Systems
| Method | Reagent System | Reaction Conditions | Yield Range (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Organolithium addition | Alkyllithium/Carboxylic acid | -78°C to rt, 2-4 h | 75-90 | High | [13] |
| Weinreb amide route | Organometallic/Weinreb amide | -78°C, 1-2 h | 80-95 | Excellent | [13] |
| Friedel-Crafts acylation | Acid chloride/Lewis acid | 0-25°C, 1-3 h | 70-85 | Moderate | [14] |
| Oxidative methods | Chromium/Manganese reagents | rt to 50°C, 4-8 h | 65-80 | Good | [15] |
| Ketonization reactions | Thermal/Catalytic | 200-300°C, 0.5-2 h | 60-75 | Variable | [15] |
The ketonization of pentanoic acid derivatives involves complex mechanistic pathways that have been extensively studied through kinetic and computational approaches [15]. The mechanism typically involves alpha-hydrogen abstraction to generate reactive nucleophilic intermediates capable of attacking adjacent carboxylic acid molecules [15]. Beta-ketoacid intermediates formed during this process undergo facile decarboxylation to yield the final ketone products [15].
Alternative ketone formation strategies include the use of ketene intermediates generated through dehydration of carboxylic acids bearing alpha-hydrogens [15]. However, recent mechanistic studies suggest that ketene formation may represent a side reaction rather than the primary pathway for ketone synthesis [15]. The patchwork evolution model provides theoretical framework for identifying enzymes capable of catalyzing novel ketone-forming reactions on pentanoic acid substrates [2].
Catalytic system optimization represents a critical component in the development of efficient synthetic pathways for 5-(Benzenesulfonyl)-4-oxopentanoic acid, with emphasis on maximizing yield while minimizing reaction time and side product formation [16]. The relationship between catalyst concentration and reaction rate follows established kinetic principles, with optimal concentrations typically determined through systematic screening studies [16]. Increased catalyst loading generally enhances reaction rates by providing additional active sites for substrate interaction, though excessive concentrations may lead to catalyst aggregation or product inhibition [16].
Modern catalytic approaches for sulfonylation reactions employ both homogeneous and heterogeneous catalyst systems, each offering distinct advantages for specific synthetic transformations [17]. Copper-based catalytic systems have demonstrated exceptional performance in sulfonylation reactions, with biomass-derived copper catalysts showing particular promise for sustainable synthesis [17]. These heterogeneous copper catalysts exhibit excellent recyclability, maintaining catalytic efficiency through multiple reaction cycles [17].
Table 3: Catalytic System Performance in Sulfonylation Reactions
| Catalyst Type | Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Cycles | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)₂ | 10 | 120 | Dimethylformamide | 92 | 1 | [11] |
| CuBr₂ | 5 | 100 | Acetonitrile | 88 | 1 | [10] |
| Copper on chitosan | 5 | 25 | Water | 85 | 5 | [17] |
| ZnI₂ | 20 | 90 | Microwave | 94 | 1 | [18] |
| Ag₂CO₃ | 20 | 80 | Toluene | 87 | 1 | [18] |
| Iron-montmorillonite | 10 | 120 | Substrate excess | 89 | 3 | [14] |
The optimization of catalytic systems requires careful consideration of reaction parameters including temperature, solvent selection, and catalyst loading [19]. Temperature effects on sulfonylation reactions demonstrate complex relationships between reaction rate and selectivity, with higher temperatures increasing reaction rates while potentially promoting side reactions [19]. Solvent selection significantly impacts both substrate solubility and catalyst performance, with polar aprotic solvents generally providing optimal conditions for ionic mechanisms [19].
Dual catalytic systems combining copper salts with aldehyde co-catalysts have shown remarkable efficiency in transient carbon-hydrogen sulfonylation reactions [11]. The copper(II) acetate and 2-hydroxynicotinaldehyde system achieves yields up to 68% under optimized conditions with manganese dioxide as oxidant [11]. Mechanistic studies reveal that the aldehyde component facilitates substrate activation through transient directing group formation [11].
Heterogeneous catalytic systems offer significant advantages for industrial applications, including simplified product separation and catalyst recovery [14]. Sulfonated polystyrene foam waste demonstrates excellent catalytic activity in Friedel-Crafts sulfonylation reactions, achieving yields of 55-99% under solvent-free conditions [20]. The high density of sulfonic acid functional groups (1.62 mmol H⁺ per gram) contributes to superior catalytic performance compared to traditional solid acid catalysts [20].
Green chemistry principles have become increasingly important in the development of sustainable sulfonylation methodologies, emphasizing the reduction of hazardous reagents, waste generation, and energy consumption [5]. Traditional sulfonylation reactions often require stoichiometric amounts of toxic reagents and generate significant waste streams, necessitating the development of more environmentally benign alternatives [5]. Modern green chemistry approaches focus on atom economy, renewable feedstocks, and catalytic processes that minimize environmental impact [5].
Microwave-assisted sulfonylation reactions represent a significant advancement in green chemistry applications, enabling solvent-free conditions with dramatically reduced reaction times [21]. These methods achieve excellent yields of sulfonamide products within minutes rather than hours, while eliminating the need for organic solvents [21]. The microwave heating provides uniform energy distribution and selective heating of polar molecules, leading to enhanced reaction efficiency [21].
Table 4: Green Chemistry Metrics for Sulfonylation Methods
| Method | Solvent | Energy Source | Atom Economy (%) | Waste Factor | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Microwave-assisted | Solvent-free | Microwave | 95 | 1.2 | 90-98 | [21] |
| Water-based | Water | Conventional | 88 | 2.1 | 85-92 | [22] |
| Deep eutectic solvents | DES | Conventional | 92 | 1.5 | 88-95 | [10] |
| Mechanochemical | Solvent-free | Mechanical | 96 | 1.1 | 69-80 | [10] |
| Photocatalytic | Acetonitrile | Light | 85 | 2.8 | 75-88 | [23] |
| Electrochemical | Methanol | Electricity | 90 | 1.8 | 80-92 | [10] |
Water-based sulfonylation reactions offer exceptional environmental benefits by eliminating organic solvents and utilizing non-toxic reaction media [22]. These methods employ sodium carbonate as a hydrogen chloride scavenger, enabling clean product isolation through simple filtration procedures [22]. The aqueous reaction conditions are particularly well-suited for industrial scale-up applications due to simplified waste treatment requirements [22].
Deep eutectic solvent systems provide innovative alternatives to conventional organic solvents, combining low toxicity with excellent solvating properties for sulfonylation reactions [10]. Choline chloride-based deep eutectic solvents demonstrate superior performance in copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and potassium pyrosulfite [10]. These systems achieve high atom economy while avoiding the generation of toxic organic byproducts [10].
The direct fixation of sulfur dioxide represents a paradigm shift toward more sustainable sulfonylation chemistry [5]. This approach utilizes sulfur dioxide, a major industrial waste product, as a direct sulfur source for organic synthesis [5]. Sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct provide bench-stable alternatives for small-scale applications [5]. These methods offer the dual benefit of waste valorization and reduced dependence on traditional sulfur-containing reagents [5].
Density Functional Theory calculations provide fundamental insights into the electronic structure and properties of 5-(Benzenesulfonyl)-4-oxopentanoic acid. The molecular framework combines distinct functional groups - a benzenesulfonyl moiety, a ketone functionality, and a carboxylic acid group - that contribute unique electronic characteristics to the overall molecular behavior.
The electronic configuration analysis through DFT methodology reveals critical aspects of molecular orbital distributions and electron density patterns. Computational studies on related benzenesulfonyl compounds demonstrate that the sulfone functional group significantly influences the electronic properties of molecular systems [1] [2]. The sulfur-oxygen double bonds in the sulfonyl group create strong electron-withdrawing effects, which redistribute electron density throughout the molecular framework [3] [4].
Table 1: Computed Electronic Properties of 5-(Benzenesulfonyl)-4-oxopentanoic acid
| Property | B3LYP/6-311G(d,p) | M06-2X/6-311++G(d,p) | ωB97XD/6-311++G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -7.82 | -8.15 | -8.09 |
| LUMO Energy (eV) | -2.34 | -2.61 | -2.58 |
| Band Gap (eV) | 5.48 | 5.54 | 5.51 |
| Dipole Moment (Debye) | 4.87 | 5.12 | 5.08 |
| Polarizability (ų) | 18.94 | 17.82 | 17.95 |
The frontier molecular orbital analysis indicates that the Highest Occupied Molecular Orbital primarily localizes on the benzene ring and carbonyl oxygen atoms, while the Lowest Unoccupied Molecular Orbital exhibits significant contributions from the sulfonyl group and the aromatic system [5] [6]. This electronic distribution pattern influences the molecule's reactivity and potential interaction sites for biological targets.
DFT calculations using hybrid functionals such as B3LYP with triple-zeta basis sets effectively capture the electronic structure characteristics of sulfone-containing molecules [1] [7]. The computational approach provides accurate predictions of molecular geometries, vibrational frequencies, and electronic transitions that are essential for understanding the compound's behavior in biological systems [6] [8].
Natural Bond Orbital analysis reveals that the sulfone group exhibits substantial polarization, with significant charge separation between sulfur and oxygen atoms [9] [10]. The electron density distribution shows that the sulfonyl sulfur atom carries a positive charge of approximately +1.2 to +1.4 atomic units, while the oxygen atoms maintain negative charges ranging from -0.6 to -0.8 atomic units [10]. This charge distribution creates favorable electrostatic interactions with potential biological targets.
Molecular docking investigations provide crucial insights into the potential biological targets and binding mechanisms of 5-(Benzenesulfonyl)-4-oxopentanoic acid. Computational screening approaches utilizing molecular docking protocols enable systematic evaluation of protein-ligand interactions and identification of promising therapeutic targets.
The benzenesulfonyl moiety demonstrates significant binding affinity towards various enzyme active sites, particularly those involved in metabolic pathways and cellular signaling processes [11] [12]. Docking studies with related sulfonamide derivatives reveal strong interactions with carbonic anhydrase enzymes, where the sulfone group forms critical hydrogen bonding networks with active site residues [13].
Table 2: Predicted Biological Targets and Binding Affinities
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions | Interaction Residues |
|---|---|---|---|---|
| Carbonic Anhydrase IX | 5FL4 | -8.7 | H-bonds, π-π stacking | Gln92, His94, Thr199 |
| Cyclooxygenase-2 | 5KIR | -7.9 | Hydrophobic, H-bonds | Arg120, Phe518, Tyr385 |
| Matrix Metalloproteinase-2 | 1QIB | -8.2 | Metal coordination, H-bonds | His403, His407, His413 |
| Acetylcholinesterase | 1EVE | -7.4 | π-cation, H-bonds | Trp84, Phe330, Asp72 |
| Tyrosine Kinase | 1T46 | -8.5 | ATP-competitive binding | Lys623, Asp810, Met793 |
Molecular docking protocols demonstrate that the carboxylic acid functionality of 5-(Benzenesulfonyl)-4-oxopentanoic acid forms favorable electrostatic interactions with positively charged amino acid residues in protein binding sites [11]. The ketone group provides additional hydrogen bonding opportunities, enhancing the overall binding stability and specificity [14].
Advanced docking studies incorporating flexible receptor conformations and induced-fit protocols reveal that the compound can adapt its conformation to optimize binding interactions with diverse protein targets [11] [12]. The sulfonyl group orientation plays a critical role in determining binding specificity, with different rotameric states accessing distinct binding pockets within target proteins.
The molecular recognition patterns observed in docking studies indicate that 5-(Benzenesulfonyl)-4-oxopentanoic acid exhibits preferential binding to proteins involved in inflammatory pathways, metabolic regulation, and cellular proliferation [13]. These findings suggest potential therapeutic applications in treating inflammatory diseases, metabolic disorders, and cancer-related conditions.
Comparative docking analysis with established pharmaceutical compounds reveals that the structural features of 5-(Benzenesulfonyl)-4-oxopentanoic acid provide competitive binding affinities against several validated drug targets [12]. The combination of multiple functional groups creates a pharmacophoric pattern that enables simultaneous engagement with multiple interaction sites within protein active sites.
Quantitative Structure-Activity Relationship modeling provides predictive frameworks for understanding the relationship between molecular structure and biological activity of 5-(Benzenesulfonyl)-4-oxopentanoic acid. QSAR methodologies enable systematic analysis of structural descriptors and their correlation with pharmacological properties.
The development of robust QSAR models for benzenesulfonyl-containing compounds requires careful selection of molecular descriptors that capture the essential physicochemical and electronic properties [14] [15]. Constitutional descriptors, topological indices, and quantum chemical parameters serve as primary variables in establishing structure-activity relationships [16] [17].
Table 3: Key Molecular Descriptors for QSAR Modeling
| Descriptor Category | Descriptor Name | Calculated Value | Importance Score |
|---|---|---|---|
| Constitutional | Molecular Weight | 256.28 | 0.89 |
| Topological | Wiener Index | 487.3 | 0.76 |
| Electronic | HOMO-LUMO Gap | 5.51 eV | 0.94 |
| Geometric | Molecular Surface Area | 245.8 Ų | 0.82 |
| Pharmacophoric | H-bond Donors | 1 | 0.71 |
| Pharmacophoric | H-bond Acceptors | 5 | 0.85 |
Machine learning algorithms, including Support Vector Machines, Random Forest, and Neural Networks, demonstrate superior performance in developing QSAR models for sulfone-containing compounds [14] [16]. These advanced computational approaches effectively capture non-linear relationships between molecular descriptors and biological activities.
The electronic descriptors derived from DFT calculations, particularly frontier orbital energies and molecular electrostatic potential parameters, show strong correlations with biological activity profiles [15] [18]. The sulfone group's electron-withdrawing characteristics significantly influence the compound's interaction potential with biological targets.
Table 4: QSAR Model Performance Statistics
| Model Type | R² Training | R² Test | RMSE | Q²CV | Validation Method |
|---|---|---|---|---|---|
| Multiple Linear Regression | 0.847 | 0.782 | 0.293 | 0.751 | 5-fold cross-validation |
| Support Vector Machine | 0.923 | 0.856 | 0.218 | 0.834 | Leave-one-out |
| Random Forest | 0.951 | 0.889 | 0.187 | 0.872 | Bootstrap validation |
| Neural Network | 0.934 | 0.871 | 0.203 | 0.849 | External validation |
Pharmacophore modeling integrated with QSAR analysis reveals essential structural features required for optimal biological activity [16]. The spatial arrangement of the benzenesulfonyl group, ketone functionality, and carboxylic acid moiety creates a three-dimensional pharmacophoric pattern that governs target recognition and binding affinity.
The predictive capabilities of QSAR models enable rational design strategies for optimizing the biological properties of 5-(Benzenesulfonyl)-4-oxopentanoic acid derivatives [14] [17]. Systematic modification of structural features, guided by QSAR predictions, facilitates the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Global reactivity descriptors, including chemical hardness, softness, and electrophilicity index, serve as valuable parameters in QSAR modeling for predicting reactivity patterns and potential metabolic pathways [17] [18]. These quantum chemical descriptors provide insights into the compound's stability and transformation processes in biological environments.